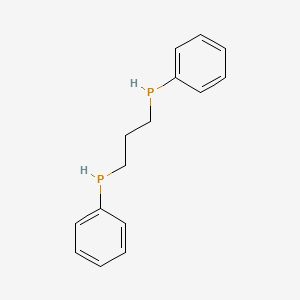

1,3-Bis(phenylphosphino)propane

描述

Historical Context and Evolution as a Diphosphine Ligand

The development of diphosphine ligands, a class of compounds characterized by two phosphine (B1218219) groups connected by a backbone, has been instrumental in the advancement of organometallic chemistry. wikipedia.org The synthesis of dppp (B1165662) can be achieved through several routes, with a common method involving the reaction of lithium diphenylphosphide with 1,3-dichloropropane (B93676). wikipedia.orgchemicalbook.com An alternative, more controllable, and cost-effective synthesis involves a metal-halogen exchange followed by metathesis. wikipedia.orgchemicalbook.com

The evolution of dppp as a prominent ligand is closely tied to the broader exploration of how the nature of the linker between the two phosphorus atoms affects the properties of the resulting metal complexes. wikipedia.org Unlike its shorter-chain analogue, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which typically forms a five-membered chelate ring, dppp forms a more flexible six-membered ring. wikipedia.orgwikipedia.org This structural difference significantly influences the coordination geometry and, consequently, the catalytic behavior of the metal center. wikipedia.orgcatalysis.blog The natural bite angle of dppp, approximately 91 degrees, is a key parameter that dictates the steric and electronic environment around the metal, thereby controlling the outcome of catalytic reactions. wikipedia.orgchemicalbook.com

Fundamental Role in Coordination Chemistry and Homogeneous Catalysis

The utility of 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is widespread in both coordination chemistry and homogeneous catalysis. commonorganicchemistry.comchemimpex.com As a bidentate ligand, it coordinates to a metal center through its two phosphorus atoms, forming a stable six-membered chelate ring. wikipedia.orgchemicalbook.com This chelation enhances the stability of the metal complex compared to monodentate phosphine ligands. catalysis.blog

In coordination chemistry , dppp is valued for its ability to form well-defined complexes with a variety of transition metals, including palladium, nickel, rhodium, gold, and molybdenum. commonorganicchemistry.comchemicalbook.comnih.govresearchgate.net These complexes serve as fundamental building blocks and have been extensively studied to understand metal-ligand bonding, structure, and reactivity. For instance, the reaction of dppp with nickel(II) chloride hexahydrate yields the complex dichloro(1,3-bis(diphenylphosphino)propane)nickel, a well-characterized compound. wikipedia.orgchemicalbook.com The formation of gold nanoclusters protected by dppp has also been a subject of detailed mechanistic studies. acs.org

In homogeneous catalysis , dppp-metal complexes are highly effective catalysts for a multitude of organic reactions. chemimpex.com One of the most notable applications is in palladium-catalyzed cross-coupling reactions, such as the Kumada, Suzuki-Miyaura, Sonogashira, and Negishi couplings, which are fundamental methods for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.comsigmaaldrich.com For example, the nickel complex of dppp is a known catalyst for the Kumada coupling. wikipedia.orgchemicalbook.com Furthermore, palladium(II) catalysts bearing the dppp ligand are employed in the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. wikipedia.org The ligand's influence extends to controlling regioselectivity in reactions like the Heck arylation. wikipedia.org The flexibility of the six-membered chelate ring formed by dppp is often cited as a reason for its broad applicability and efficiency in these catalytic cycles.

Scope and Significance of DPPP in Academic Investigations

The academic interest in 1,3-bis(diphenylphosphino)propane (dppp) is extensive and multifaceted, reflecting its versatility and importance in chemistry. chemimpex.com Researchers continuously explore new applications and delve deeper into the fundamental aspects of its chemical behavior.

Recent studies have highlighted the use of dppp in innovative areas such as the development of nanoclusterzymes for colorimetric sensing and the assembly of icosahedral units in metal clusters, which has implications for nanotechnology. sigmaaldrich.comsigmaaldrich.com The synthesis and stability of mixed-diphosphine ligated gold clusters featuring dppp are also under active investigation, pointing to its crucial role in organometallic chemistry with potential industrial applications. sigmaaldrich.comsigmaaldrich.com Moreover, dppp has been instrumental in facilitating the size-conversion of gold phosphine clusters, offering new insights into cluster chemistry. sigmaaldrich.com

Beyond catalysis, dppp has been employed in the synthesis of novel donor-acceptor diblock copolymers, showcasing its utility in polymer chemistry. sigmaaldrich.com It also serves as a catalyst in mixed double-Michael reactions for the diversity-oriented synthesis of heterocyclic compounds like oxazolidines, thiazolidines, and pyrrolidines. nih.gov The ability of dppp to form complexes with various metals continues to be exploited in the synthesis of new materials and biologically active compounds. chemimpex.comsigmaaldrich.com The ongoing research into dppp and its derivatives ensures its continued prominence in the scientific literature and its role in pushing the boundaries of chemical synthesis and materials science. researchgate.net

Properties of 1,3-Bis(phenylphosphino)propane (dppp)

| Property | Value |

| Chemical Formula | C₂₇H₂₆P₂ |

| Molar Mass | 412.453 g·mol⁻¹ wikipedia.org |

| Appearance | White solid wikipedia.org |

| CAS Number | 6737-42-4 wikipedia.org |

| Melting Point | 63-65 °C commonorganicchemistry.com |

| Solubility | Soluble in organic solvents wikipedia.org |

Selected Catalytic Applications of dppp

| Reaction Type | Metal | Description |

| Kumada Coupling | Nickel | Dichloro(1,3-bis(diphenylphosphino)propane)nickel serves as a catalyst. wikipedia.orgchemicalbook.com |

| Copolymerization | Palladium | Used with palladium(II) catalysts to copolymerize carbon monoxide and ethylene. wikipedia.org |

| Heck Arylation | Palladium | Can be used to control regioselectivity. wikipedia.org |

| Cross-Coupling Reactions | Transition Metals | Employed in Suzuki-Miyaura, Sonogashira, and Negishi couplings. sigmaaldrich.comsigmaaldrich.com |

| Mixed Double-Michael Reactions | - | Catalyzes the synthesis of various heterocyclic compounds. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

phenyl(3-phenylphosphanylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18P2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNRJUHUOZDFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)PCCCPC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402440 | |

| Record name | 1,3-BIS(PHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28240-66-6 | |

| Record name | 1,3-BIS(PHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Dppp and Its Derivatives

Established Synthetic Routes to 1,3-Bis(phenylphosphino)propane

The preparation of dppp (B1165662), a cornerstone bidentate phosphine (B1218219) ligand, is well-documented, with several reliable methods in common use. These routes typically involve the formation of phosphorus-carbon bonds through nucleophilic attack or by reacting organometallic intermediates with phosphorus electrophiles.

A primary and widely utilized method for synthesizing dppp involves the reaction of an alkali metal diphenylphosphide salt with a suitable three-carbon electrophile, such as 1,3-dichloropropane (B93676). wikipedia.org The most common precursor is lithium diphenylphosphide (Ph₂PLi), which is typically generated in situ from the reaction of diphenylphosphine (B32561) with an organolithium reagent like n-butyllithium or by the reductive cleavage of triphenylphosphine (B44618) with lithium metal.

The diphenylphosphide anion (Ph₂P⁻) is a potent nucleophile that readily displaces halide leaving groups in an Sₙ2 reaction. The reaction with 1,3-dichloropropane proceeds via a double displacement to afford the desired dppp ligand and the corresponding alkali metal salt as a byproduct. wikipedia.org

Reaction Scheme: 2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl wikipedia.org

This method is effective and straightforward, making it a popular choice for laboratory-scale synthesis. wikipedia.org The success of the reaction hinges on the use of anhydrous, aprotic solvents (like THF or diethyl ether) and an inert atmosphere to prevent the oxidation of the highly air-sensitive phosphide (B1233454) anions and the final dppp product. wikipedia.orgwalisongo.ac.id

An alternative and often more controllable route circumvents the direct use of diphenylphosphide salts. This method proceeds by first generating a dilithiated propane (B168953) intermediate, which then acts as the nucleophile, attacking an electrophilic phosphorus species like chlorodiphenylphosphine (B86185) (Ph₂PCl). wikipedia.org

The synthesis begins with a 1,3-dihalopropane, typically 1,3-dibromopropane, which undergoes a metal-halogen exchange with a strong organolithium reagent, such as tert-butyllithium (B1211817) (tBuLi), to form the 1,3-dilithiopropane species. wikipedia.org This highly reactive intermediate is then treated with two equivalents of chlorodiphenylphosphine. The nucleophilic carbon centers of the dilithiated alkane attack the electrophilic phosphorus atoms, displacing the chloride ions to form the two required P-C bonds. wikipedia.org

Reaction Scheme:

Br(CH₂)₃Br + 2 tBuLi → Li(CH₂)₃Li + 2 tBuBr wikipedia.org

Li(CH₂)₃Li + 2 Ph₂PCl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl

This approach can be advantageous as it avoids the handling of potentially pyrophoric diphenylphosphine and provides a high-yielding pathway to dppp. wikipedia.org

Diphosphine ligands like dppp are susceptible to oxidation, forming the corresponding phosphine oxides, in this case, 1,3-bis(diphenylphosphinyl)propane (B274303) (dpppO₂). This oxidation can occur during synthesis, workup, or storage. Consequently, an efficient method for the reduction of these phosphine oxides back to the desired phosphines is synthetically valuable. organic-chemistry.orgrsc.org

A variety of reducing agents can accomplish this transformation. A particularly effective and mild system involves the use of tetramethyldisiloxane (TMDS) in the presence of a catalyst, such as indium(III) bromide (InBr₃). researchgate.netchemicalbook.com This method is efficient for the deoxygenation of various tertiary phosphine oxides, including dpppO₂. organic-chemistry.orgresearchgate.net The reaction is typically carried out by heating the phosphine oxide with TMDS and a catalytic amount of InBr₃ in a solvent like toluene (B28343) under an inert atmosphere. chemicalbook.com

The general procedure involves stirring the phosphine oxide derivative with TMDS and a catalytic quantity (e.g., 1 mol%) of InBr₃ at elevated temperatures (around 100 °C) until the reaction is complete, as monitored by ³¹P NMR spectroscopy. chemicalbook.com This method is notable for its efficiency in reducing various phosphine oxides, including both aromatic and aliphatic types. researchgate.net

Interactive Data Table: Established Syntheses of DPPP

| Method | Key Reagents | Typical Conditions | Advantages | Reference(s) |

| Alkali Metal Diphenylphosphide | Ph₂PLi, Cl(CH₂)₃Cl | Anhydrous THF, inert atmosphere | Straightforward, common lab method | wikipedia.org |

| Dilithiated Intermediate | Br(CH₂)₃Br, tBuLi, Ph₂PCl | Anhydrous ether, inert atmosphere | Controllable, avoids pyrophoric P-H compounds | wikipedia.org |

| Phosphine Oxide Reduction | dpppO₂, InBr₃, TMDS | Toluene, ~100 °C, inert atmosphere | Recovers oxidized product, mild conditions | researchgate.netchemicalbook.com |

Advanced Synthetic Strategies for DPPP Derivatives and Analogs

Beyond the synthesis of dppp itself, significant research has focused on developing derivatives and analogs with tailored electronic and steric properties. These advanced strategies enable the creation of chiral ligands for asymmetric catalysis and ligands with unique backbones for novel reactivity.

The development of chiral diphosphine ligands has been a driving force in the field of asymmetric catalysis. nih.gov By creating chiral environments around a metal center, these ligands can induce high levels of enantioselectivity in a wide range of chemical transformations. nih.govnih.gov While dppp itself is achiral, its propane backbone can be modified to incorporate stereogenic centers, leading to valuable C₂-symmetric chiral ligands. researchgate.net

One approach involves starting with a chiral precursor. For instance, a C₂-symmetric 1,3-diol can be transformed into its corresponding 1,3-dimesylate. Subsequent nucleophilic substitution with a diarylphosphide, such as lithium diphenylphosphide, yields a chiral 1,3-bis(diarylphosphino)propane derivative. researchgate.net The synthesis of 1,3-diphenyl-1,3-bis(diphenylphosphino)propane serves as an example where the chirality is on the carbon atoms bearing the phosphorus groups. researchgate.net Such ligands have proven effective in enantioselective reactions, including asymmetric hydrogenations. researchgate.net

The design and synthesis of these ligands are often modular, allowing for systematic variation of the substituents on the phosphorus atoms or the chiral backbone to optimize catalyst performance for a specific reaction. utexas.edu The introduction of chirality can be transferred from the ligand to the metal core, inducing distortion and creating a highly specific chiral pocket for catalysis. acs.org

A modern and innovative approach to synthesizing dppp analogs involves the radical-mediated diphosphination of highly strained cyclic molecules. acs.orgnih.govnih.gov This strategy allows for the creation of diphosphine ligands with rigid, cyclic backbones, such as cyclobutane (B1203170) or bicycloheptane, which are not readily accessible through traditional methods. acs.orgnih.gov

This method typically employs a three-component reaction under photocatalytic conditions. A diarylphosphine oxide, a strained ring compound (like bicyclo[1.1.0]butane or a propellane), and a diarylchlorophosphine react to generate the desired diphosphine. acs.orgnih.gov The reaction is initiated by the formation of a phosphoryl radical, which adds to the strained C-C bond of the small ring, causing it to open. acs.orgnih.gov This process generates a carbon-centered radical, which is then trapped to form the final diphosphinated product. acs.org

This strain-releasing ring-opening diphosphination provides access to novel ligand architectures. acs.orgnih.govfigshare.com For example, a bicyclo[1.1.0]butane-derived diphosphine complexed to nickel has been shown to exhibit a wider bite angle than the structurally related NiCl₂(dppp) complex, highlighting how these synthetic methods can be used to fine-tune the geometric properties of the resulting metal complexes. nih.gov

Preparation of Functionally Substituted DPPP Ligands (e.g., DPPP-OH)

The introduction of functional groups onto the DPPP framework allows for the modulation of the ligand's properties. Methods have been developed to incorporate electronically diverse substituents, as well as reactive handles like phosphine oxides.

A notable method for creating DPPP-type ligands with functional groups on the aryl rings involves the ring-opening diphosphination of methylenecyclopropanes. nih.govnih.gov This reaction, utilizing tetraaryldiphosphines (Ar₂P-PAr₂) under visible-light-promoted photoredox catalysis, allows for the synthesis of DPPP analogues where the aryl groups are substituted. nih.govnih.gov For example, using tetraaryldiphosphines bearing methoxy (B1213986) (MeO) or trifluoromethyl (CF₃) groups, which are electron-donating and electron-withdrawing respectively, provides a direct route to electronically diverse bidentate ligands. nih.gov The reaction proceeds efficiently at ambient temperature. nih.govnih.gov

Another significant class of functionally substituted DPPP is the phosphine oxides. 1,3-Bis(diphenylphosphino)propane (B126693) monooxide, for instance, is a derivative where one of the phosphorus atoms is oxidized. strem.com This transformation can occur through controlled oxidation or as a byproduct of air exposure. chemicalbook.com These phosphine oxides are not merely degradation products; they serve as stable, handleable precursors. The remaining P(III) center can coordinate to a metal, creating a hemilabile ligand, or the oxide can be reduced back to the phosphine. The general reduction of phosphine oxides to their corresponding phosphines can be accomplished using reducing agents such as a combination of indium(III) bromide and 1,1,3,3-Tetramethyldisiloxane (TMDS) in toluene. chemicalbook.com

| Functional Group | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Methoxy (MeO) | Ring-opening diphosphination | Methylenecyclopropane, (MeO-C₆H₄)₂P-P(C₆H₄-OMe)₂ | nih.gov |

| Trifluoromethyl (CF₃) | Ring-opening diphosphination | Methylenecyclopropane, (CF₃-C₆H₄)₂P-P(C₆H₄-CF₃)₂ | nih.gov |

| Monooxide (=O) | Selective oxidation | DPPP, Oxidizing agent | strem.com |

Design and Synthesis of Unsymmetrical Diphosphine Derivatives

Unsymmetrical diphosphine ligands, which feature different substituents on the two phosphorus atoms (e.g., Ar₂P(CH₂)₃PAr'₂), are of significant interest. The primary motivation for their design is the ability to meticulously control the reactivity of a metal center by judiciously selecting substituents with specific electronic and steric profiles. springernature.com This fine-tuning is more precise than with symmetrical ligands. However, the synthesis of unsymmetrical diphosphines is often more challenging than their symmetrical counterparts, which has led to them being less explored. chemrxiv.org

The standard synthesis of symmetrical DPPP involves the reaction of 1,3-dihalopropane with two equivalents of a lithium diarylphosphide, such as lithium diphenylphosphide (Ph₂PLi). chemicalbook.comwikipedia.org

2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl

To achieve an unsymmetrical structure, a stepwise approach is required. A plausible synthetic route would involve the initial preparation of a ω-haloalkylphosphine, such as (diphenylphosphino)propyl chloride (Ph₂P(CH₂)₃Cl). This intermediate can then be reacted with a different diarylphosphide, LiPAr'₂, to install the second, distinct phosphino (B1201336) group. This sequential addition prevents the formation of a mixture of symmetric and unsymmetric products that would arise from a one-pot reaction with two different phosphides.

The design of these ligands focuses on creating a push-pull electronic effect or significant steric differentiation across the metal's coordination sphere. For example, one phosphorus donor could bear electron-rich groups (like methoxy) to enhance the ligand's donor capacity, while the other could have electron-withdrawing groups (like trifluoromethyl) to increase π-acidity.

| Phosphino Group 1 (PAr₂) | Phosphino Group 2 (PAr'₂) | Designed Property |

|---|---|---|

| -P(C₆H₅)₂ | -P(p-CF₃C₆H₄)₂ | Electronic asymmetry (neutral/electron-withdrawing) |

| -P(p-MeOC₆H₄)₂ | -P(p-CF₃C₆H₄)₂ | Pronounced electronic push-pull effect |

| -P(C₆H₅)₂ | -P(Cyclohexyl)₂ | Steric and electronic asymmetry (Aryl vs. Alkyl) |

| -P(o-tolyl)₂ | -P(C₆H₅)₂ | Steric asymmetry (bulky/less bulky) |

Catalytic Applications of Dppp Metal Complexes in Organic Synthesis

General Principles of DPPP-Mediated Homogeneous Catalysis

DPPP (B1165662) functions as a bidentate ligand, coordinating to a metal center through its two phosphorus atoms to form a stable six-membered chelate ring. wikipedia.orgchemicalbook.com This chelation imparts specific steric and electronic properties to the metal catalyst, influencing its reactivity and selectivity. A key characteristic of DPPP is its "natural bite angle" of approximately 91°, which is the P-M-P angle determined primarily by the ligand's backbone. wikipedia.orgchemicalbook.comrsc.org This bite angle plays a crucial role in determining the geometry of the catalytic complex and, consequently, the outcome of the catalytic reaction. researchgate.netrsc.orgwikipedia.org

The steric bulk of the phenyl groups on the phosphorus atoms, combined with the flexibility of the propane (B168953) backbone, allows the ligand to influence the accessibility of the metal center to substrates. wikipedia.orghw.ac.uk Electronically, the phosphine (B1218219) groups act as strong σ-donors, increasing the electron density on the metal center. This electronic effect can facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination. wikipedia.orgresearchgate.net The interplay between these steric and electronic factors, largely dictated by the bite angle, governs the efficiency and selectivity of DPPP-mediated catalytic transformations. researchgate.netrsc.org

Carbon-Carbon (C-C) Bond Formation Reactions

DPPP-metal complexes, particularly those of palladium, are extensively used to catalyze the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

DPPP is a widely recognized ligand in several key palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are powerful tools for constructing complex organic molecules from simpler precursors.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. DPPP-ligated palladium catalysts are effective in promoting this transformation, which is crucial for the synthesis of biaryls and other conjugated systems. daneshyari.com The ligand's properties help to facilitate the transmetalation and reductive elimination steps in the catalytic cycle.

Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net Palladium complexes bearing bidentate phosphine ligands like DPPP, such as [Pd(dppp)Cl₂], are commonly employed. wikipedia.orglibretexts.org The DPPP ligand contributes to the stability and activity of the palladium catalyst throughout the reaction cycle. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide. DPPP is a suitable ligand for the palladium catalysts used in this reaction, contributing to efficient C-C bond formation. sigmaaldrich.comsigmaaldrich.com

Table 1: DPPP in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Organohalide | Pd / DPPP | Aryl-Aryl, etc. |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd / DPPP, Cu(I) | Alkynyl-Aryl/Vinyl |

| Negishi | Organozinc Compound | Organohalide | Pd / DPPP | Various C-C |

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another area where DPPP finds application. wikipedia.orgchemicalbook.comwikipedia.orgscienceinfo.com The use of DPPP as a ligand can influence the regioselectivity of the reaction, controlling which carbon of the alkene couples with the organohalide. wikipedia.orgchemicalbook.com The reaction proceeds through a cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. scienceinfo.comlibretexts.org The steric and electronic properties of the DPPP ligand play a role in modulating the efficiency of these steps. fu-berlin.de

DPPP-palladium systems are also utilized in the direct arylation of heterocycles, such as benzoxazoles. This method provides a more atom-economical route to arylated heterocycles compared to traditional cross-coupling reactions that require pre-functionalization of the heterocycle. The DPPP ligand assists in the catalytic cycle, which typically involves C-H activation of the heterocycle.

Hydrogenation and Hydrosilylation Reactions

DPPP and its chiral derivatives are valuable ligands in metal-catalyzed hydrogenation and hydrosilylation reactions, which involve the addition of H₂ or a hydrosilane across a double or triple bond.

The development of chiral versions of DPPP has been instrumental in the field of asymmetric catalysis. researchgate.net Asymmetric hydrogenation, the enantioselective addition of hydrogen to a prochiral substrate, is a powerful method for synthesizing chiral molecules. nih.govmdpi.com

Asymmetric Hydrogenation of Ketones: Chiral ruthenium and iridium complexes containing chiral DPPP-type ligands are effective catalysts for the asymmetric hydrogenation of ketones to produce chiral secondary alcohols. nih.govmdpi.com These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The chirality of the ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the ketone, leading to a high enantiomeric excess (ee) of one enantiomer of the alcohol. nih.govdicp.ac.cn

Asymmetric Hydrogenation of Enamines: Similarly, the asymmetric hydrogenation of enamines provides a route to chiral amines. dicp.ac.cnresearchgate.net Palladium and rhodium catalysts bearing chiral diphosphine ligands, including derivatives of DPPP, have been successfully employed for this transformation. dicp.ac.cndicp.ac.cn The resulting chiral amines are important building blocks in organic synthesis. dicp.ac.cnresearchgate.net

Table 2: Asymmetric Hydrogenation with Chiral DPPP-type Ligands

| Substrate | Product | Catalyst Metal | Significance |

|---|---|---|---|

| Prochiral Ketones | Chiral Secondary Alcohols | Ru, Ir | Synthesis of intermediates for pharmaceuticals and biologically active compounds. nih.gov |

| Enamines | Chiral Amines | Pd, Rh | Synthesis of valuable chiral building blocks. dicp.ac.cnresearchgate.net |

Mechanistic Investigations of Dppp Enabled Chemical Processes

Elucidation of Reaction Pathways in DPPP-Metal Complex Formation

The formation of dppp-metal complexes is the initial and often critical step in many catalytic reactions. The coordination of the dppp (B1165662) ligand to a metal center can proceed through various pathways, influencing the structure and reactivity of the resulting complex.

For instance, in the case of rhodium, the in situ generation of rhodium/dppp complexes can lead to a network of equilibria involving various species. mdpi.com The reaction of a rhodium diolefin precursor with dppp does not always result in a simple twofold ligand exchange to form the expected [Rh(dppp)(µ2-Cl)]2 precatalyst. mdpi.com Instead, a more complex pathway has been identified where the first diphosphine molecule can act as a bridging ligand between two rhodium centers, forming intermediates like [Rh2(µ2-dppp)(COD)2(Cl)2]. mdpi.com Subsequent loss of a cyclooctadiene (COD) ligand and rearrangement of the dppp to a bidentate coordination mode at one rhodium center establishes an equilibrium with [(COD)Rh(µ2-Cl)2Rh(dppp)]. mdpi.com The final formation of the desired [Rh(dppp)(µ2-Cl)]2 precatalyst depends on the exchange of the remaining COD for a second dppp molecule, a process that can be influenced by reaction conditions such as solvent and temperature. mdpi.com This complex network of equilibria highlights that the nature of the catalytically active species under stationary conditions is not always straightforward to predict. mdpi.com

In the context of palladium catalysis, the reaction of palladium(II) acetate (B1210297) with dppp can lead to a mixture of species, including Pd(0)(dppp)2 and Pd(II)(dppp)(OAc)2. chemrxiv.org The formation of these different complexes can have a significant impact on the subsequent catalytic activity.

The study of ligand exchange reactions is also crucial for understanding dppp-metal complex formation. For example, in the formation of dppp-protected gold clusters, electrospray ionization mass spectrometry has been used to study the ligand exchange mechanisms. nist.gov It was found that molecular complexes where Au+ is bound to at least one triphenylphosphine (B44618) (PPh3) ligand act as precursors, while complexes where Au+ is only bound to the dppp ligand can act as reaction bottlenecks. nist.gov The displacement of PPh3 by dppp on [Au(PPh3)2]+ has been modeled using ab initio molecular dynamics, providing a detailed description of this critical reaction step. nist.gov

Mechanistic Studies of Catalytic Cycles

Dppp is a versatile ligand used in a wide range of catalytic reactions, particularly those involving palladium and rhodium. Mechanistic studies of these catalytic cycles provide valuable insights into how dppp influences reactivity and selectivity.

Palladium-Catalyzed Reactions: Hydride Mechanisms and Intermediate Characterization

In palladium-catalyzed reactions, dppp can influence the reaction mechanism by affecting the stability and reactivity of various intermediates. One common mechanistic motif is the "hydride cycle," which involves palladium hydride species as key intermediates. nih.gov

For example, in the palladium-catalyzed methoxycarbonylation of styrene, two competing catalytic cycles can operate: a "hydride cycle" and an "alkoxy cycle". nih.gov The hydride cycle, which leads to saturated ester products, involves a palladium hydride intermediate that undergoes insertion of the alkene, followed by CO insertion and alcoholysis. nih.gov The dppp ligand can influence the relative rates of these two cycles.

The characterization of intermediates is crucial for elucidating these mechanisms. In the methoxycarbonylation of ethene catalyzed by a palladium-dppp system, all the intermediates in the hydride cycle, including the palladium hydride complex, the ethyl complex, and the acyl complex, have been identified using multinuclear NMR spectroscopy and 13C-labeling. researchgate.net

Rhodium-Catalyzed Hydrogenation and Dehydrosilylation Pathways

Dppp is a widely used ligand in rhodium-catalyzed hydrogenation and related reactions. Mechanistic studies have shed light on the role of dppp in these transformations.

In the rhodium-catalyzed intramolecular hydroacylation of ketones, detailed kinetic experiments using dppp as a ligand have revealed a multi-step mechanism. nih.govacs.org This process involves the oxidative addition of the aldehyde C-H bond to the rhodium(I) center, insertion of the ketone C=O double bond into the rhodium hydride, and subsequent C-O bond-forming reductive elimination. nih.govacs.org With dppp, the keto-aldehyde substrate helps in the dissociation of a dimeric precatalyst to form an active monomeric catalyst. nih.govacs.org

Rhodium-dppp complexes also catalyze dehydrosilylation reactions. For instance, a dirhodium(II) complex with an ortho-metalated dppp as a bridging ligand has been shown to be an effective catalyst for the dehydrosilylation of vinylarenes with tertiary silanes. acs.org Mechanistic studies indicated that this dirhodium(II) complex is the active species, and norbornene acts as a hydrogen acceptor, playing a crucial role in generating a key rhodium silicon intermediate. acs.org

In the context of rhodium-catalyzed hydrosilylation of ketones, DFT computational studies have explored multiple viable mechanistic pathways. nih.gov These pathways typically involve the formation of a cationic rhodium(I) complex stabilized by ketone coordination, followed by oxidative addition of the silane (B1218182) to form a rhodium(III)-silyl hydride intermediate. nih.gov The subsequent steps can differ, with possibilities including ketone insertion into the Rh-Si or Si-H bond. nih.gov

Ligand Exchange and Its Influence on Catalytic Activity

Ligand exchange is a fundamental process in homogeneous catalysis that can significantly impact catalytic activity. The lability and coordination properties of ligands, including dppp, determine the concentration and nature of the active catalytic species.

The bite angle and bulkiness of diphosphine ligands like dppp have a substantial influence on the relative rates of different steps in a catalytic cycle. acs.org For example, in the reaction of diazoalkanes with palladium-diphosphine complexes, the coordination of the diazoalkane was found to be the rate-controlling step for complexes with larger bite angle phosphines like dppp. acs.org This is in contrast to complexes with smaller bite angle ligands where nitrogen extrusion is the rate-determining step. acs.org

The electronic properties of the ligand also play a critical role. enscm.fr The electron-donating or -withdrawing nature of the substituents on the phosphine (B1218219) can modulate the electron density at the metal center, thereby influencing the rates of key elementary steps such as oxidative addition and reductive elimination. enscm.fr In palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically alter the reaction outcome, and dppp's electronic and steric properties make it a versatile ligand for tuning catalytic activity. nih.gov

Furthermore, the stability of the metal-ligand complex is crucial. In some cases, ligand dissociation can lead to catalyst deactivation. The ability of dppp to form stable chelate rings can help to prevent catalyst decomposition and maintain catalytic activity over longer periods.

Mechanistic Insights into DPPP-Protected Gold Nanocluster Formation

Dppp is not only a valuable ligand in catalysis but also plays a key role in the synthesis and stabilization of gold nanoclusters. Understanding the mechanism of their formation is essential for controlling their size, composition, and properties.

Nucleation, Core Growth, and Ligand Exchange Processes

The formation of dppp-protected gold nanoclusters is a complex process involving several stages, including nucleation, core growth, and ligand exchange. nih.govacs.org

The process is typically initiated by the reduction of a gold(I) precursor, such as Au(PPh3)Cl, in the presence of the dppp ligand. nih.govacs.org This reduction leads to the formation of two-coordinate phosphine-ligated [Au(I)LL']⁺ complexes (where L and L' can be PPh3 or dppp), which are then reduced to free radical [Au(0)LL']• complexes. nih.govacs.org These free radicals then nucleate to form a broad size distribution of ligated gold clusters. nih.govacs.org

The subsequent growth of the nanoclusters involves a continuous process of core growth and etching. nih.govacs.org During this solution-phase processing, neutral clusters can be converted to cations in a cyclic process that promotes the formation of stable clusters with specific numbers of gold atoms. nih.govacs.org This "size-selective" processing can narrow the initial broad distribution of cluster sizes. nih.govacs.org

The table below summarizes the key stages and intermediates in the formation of dppp-protected gold nanoclusters.

| Stage | Description | Key Intermediates |

| Precursor Formation | Dissolution of the gold precursor and formation of mixed-ligand complexes. | [Au(I)(PPh3)(dppp)]⁺ |

| Reduction & Nucleation | Reduction of Au(I) to Au(0) to form free radicals that nucleate into small clusters. | [Au(0)(PPh3)(dppp)]•, Aux(dppp)y |

| Core Growth & Etching | Growth of clusters through addition of gold atoms and etching of unstable clusters. | Larger Aux(dppp)y clusters |

| Ligand Exchange | Exchange of initial ligands (e.g., PPh3) with dppp on the cluster surface. | Au_n(dppp)_m |

| Size-Selective Processing | Cyclic process of core growth and etching leading to stable cluster sizes. | Stable cationic and neutral clusters |

This table provides a simplified overview of the complex processes involved in dppp-protected gold nanocluster formation.

Size-Selective Processing and Tunable Syntheses

The bidentate phosphine ligand 1,3-bis(diphenylphosphino)propane (B126693) (dppp) plays a significant role in directing the outcome of chemical reactions to afford specific product sizes and allow for adjustable synthetic pathways. This is particularly evident in the synthesis of metal nanoclusters, where the ligand's structure influences the size and stability of the resulting clusters. researchgate.net

Research into the formation of gold monolayer-protected clusters (MPCs) demonstrates that dppp can be used to manipulate the reaction mechanism. nih.govacs.org The synthesis begins with the reduction of gold(I) complexes, which creates highly reactive gold(0) free radicals that quickly nucleate into a wide size range of clusters. nih.govacs.org Following this initial nucleation, a cyclic process of core etching and core growth occurs in the solution. nih.govacs.org This "size-selective" processing narrows the broad distribution of clusters, promoting the formation of energetically stable clusters of a specific nuclearity. nih.govacs.org By manipulating reaction conditions such as solvents and reducing agents, this mechanism can be controlled to develop tunable syntheses for gold clusters of desired sizes. nih.govacs.org

The influence of the ligand's molecular structure is crucial in this process. Studies comparing gold clusters ligated with dppp, which has phenyl substituents, to those with 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp), which has cyclohexyl groups, show that this relatively minor change significantly affects the size of the clusters formed during the reduction synthesis. researchgate.net This highlights that the substituents on the phosphine centers, in addition to the length of the alkyl chain connecting them, are a key factor in determining the final composition and size of the diphosphine-ligated gold clusters. researchgate.net

This control element introduced by the ligand's structure is a key finding in nanoscience. The "denticity" of a ligand—whether it binds to the metal center at one, two, or more points—has been identified as a determining factor in the nuclearity of nanoparticles. nih.gov The bidentate nature of dppp, forming a stable six-membered chelate ring with the metal, is central to its ability to guide the size-selective formation of nanoparticles. wikipedia.orgwikipedia.org

Table 1: Influence of Ligand Structure on Gold Nanocluster Synthesis

| Ligand | Key Structural Feature | Effect on Synthesis | Outcome |

| 1,3-Bis(diphenylphosphino)propane (dppp) | Phenyl substituents on phosphine centers | Influences the size of preferentially formed species in solution. researchgate.net | Directs formation of specific, stable gold cluster nuclearities. researchgate.netnih.gov |

| 1,3-Bis(dicyclohexylphosphino)propane (dcpp) | Cyclohexyl substituents on phosphine centers | Exerts a pronounced, different influence on the size of species formed compared to dppp. researchgate.net | Results in different sized gold clusters than those formed with dppp under identical conditions. researchgate.net |

| Thiolate Calix[n]arenes (Bidentate & Tridentate) | Multidentate thiolate structure | Introduces a control element in nanoparticle preparation. nih.gov | Allows for the formation of very small (≈1 nm) gold nanoparticles. nih.gov |

Role of DPPP in Stabilizing Active Catalytic Species and Reactive Intermediates

A critical function of 1,3-bis(diphenylphosphino)propane (dppp) in catalysis is its ability to stabilize both the active metal catalyst and transient reactive intermediates that form during a reaction sequence. chemicalbook.com As a bidentate ligand, dppp coordinates to a metal center, forming a stable six-membered chelate ring. wikipedia.orgwikipedia.org This chelation enhances the stability of the catalytic complex, preventing decomposition and deactivation, thereby prolonging the catalyst's lifetime and maintaining its activity.

This stabilizing effect is utilized in numerous transition metal-catalyzed reactions. commonorganicchemistry.comsigmaaldrich.com For instance, dppp is a common ligand in palladium and nickel chemistry. chemicalbook.comcommonorganicchemistry.com Nickel(II) complexes of dppp, such as dichloro(1,3-bis(diphenylphosphino)propane)nickel, serve as effective and stable catalysts for Kumada coupling reactions. wikipedia.org Similarly, dppp is used as a ligand for palladium(II) catalysts in the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. wikipedia.orgchemicalbook.com The ligand helps to maintain the integrity of the active palladium species throughout the catalytic cycle.

In the synthesis of gold nanoclusters, dppp is instrumental in stabilizing the various intermediates. The process involves the formation of ligated Au(x) clusters of varying sizes (where x can range from 6 to 13) which act as both reaction intermediates and final products. nih.govacs.org The dppp ligands cap the surface of these clusters, preventing their uncontrolled aggregation and precipitation from the solution. nih.govacs.org Timed spectroscopic and mass spectrometry studies have identified several stages where dppp-ligated species are crucial, including the initial [Au⁰LL']• free radicals and the subsequent growing clusters. acs.orgacs.org The ligand exchange processes and etching reactions that lead to size-selective focusing all depend on the presence and stabilizing nature of the dppp ligand. nih.gov

Table 2: Examples of DPPP-Stabilized Catalytic Systems

| Metal Center | Catalytic Reaction | Role of DPPP | Source(s) |

| Nickel(II) | Kumada Coupling | Forms a stable complex, dichloro(1,3-bis(diphenylphosphino)propane)nickel, which acts as the catalyst. wikipedia.org | wikipedia.org |

| Palladium(II) | Copolymerization of Carbon Monoxide and Ethylene | Serves as a ligand to stabilize the divalent palladium catalyst, yielding polyketones. wikipedia.orgchemicalbook.com | wikipedia.orgchemicalbook.com |

| Palladium(II) | Heck Reaction (Arylation) | Used to control regioselectivity by stabilizing the palladium catalyst. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |

| Gold | Nanocluster Synthesis | Stabilizes reactive intermediates and growing clusters, enabling size-selective processing. nih.govacs.org | nih.govacs.org |

Theoretical and Computational Chemistry Approaches for Dppp Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study dppp (B1165662) complexes, providing valuable information on their geometry, bonding, and reactivity.

DFT calculations are frequently employed to determine and rationalize the geometric and electronic structures of dppp-metal complexes. These calculations provide optimized geometries that can be compared with experimental data, such as X-ray crystallography, to validate the computational model.

A key structural parameter for chelating diphosphine ligands like dppp is the P-M-P "bite angle." DFT calculations have been used to compute these angles in various complexes. For instance, in a series of [Ph₂P(CH₂)nPPh₂]PdCl₂ complexes, the bite angle for the dppp ligand (n=3) was found to be 90.58(5)°. acs.org In contrast, for Ti(dppp)Cl₄, the calculated bite angle is significantly smaller at 80.66(2)°, a distortion attributed to the d⁰ electronic configuration of the Ti⁴⁺ center. acs.org DFT calculations on copper(I) halide complexes with dppp also provide a satisfactory description of their structural properties. acs.org The geometry of platinum(II) complexes containing both dppm and dppp ligands has been shown to be distorted, a feature captured by DFT, which highlights the strain induced by the different chelate ring sizes. researchgate.net

Beyond structural parameters, DFT is used to explore electronic properties. The energies of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. For example, in a study of aquo palladium(II) dppp complexes, the HOMO-LUMO gap was shown to be significantly influenced by interactions within the complex. acs.org Similarly, DFT was used to study the frontier molecular orbitals of a Cu(II) complex containing dppp and 2-aminopyridine (B139424) to understand its geometry and electronic structure. researchgate.net

| Complex | Parameter | Value | Reference |

|---|---|---|---|

| [dppp]PdCl₂ | P-Pd-P Bite Angle | 90.58(5)° | acs.org |

| Ti(dppp)Cl₄ | P-Ti-P Bite Angle | 80.66(2)° | acs.org |

| cis-[(dppp)Pd(H₂O)₂]²⁺ | Pd-P Bond Distance | 2.299–2.305 Å | acs.org |

| [(dppp)PtCl₂] | P-Pt-P Bite Angle | Distorted square-planar | lookchem.com |

DFT calculations are instrumental in analyzing the nature of the chemical bonds between the dppp ligand and a metal center, as well as its interactions with other coordinated ligands. The bonding in phosphine (B1218219) complexes is typically described by the Dewar-Chatt-Duncanson model, involving σ-donation from the phosphorus lone pair to the metal and π-back-donation from metal d-orbitals to the P-C σ* antibonding orbitals.

Computational studies allow for a detailed examination of these interactions. For instance, DFT analysis of copper(I) halide dppp complexes with thione ligands revealed that the bonding mechanism of the thione ligand involves both σ-dative and π-back-bonding components with the Cu(I) center. acs.org Similarly, the Cu-X (halide) bond was also found to be a composite of σ- and π-dative bonding. acs.org In iron(II) nitrile derivatives, DFT has been used to visualize the interaction between the metal center and the nitrile ligand, highlighting a π-backbonding interaction. researchgate.net

The electronic properties of the dppp ligand itself can be tuned, and DFT helps to quantify these effects. Studies on various transition-metal carbonyl complexes have used DFT to establish a relationship between the electronic effects of diphosphine ligands and Tolman's electronic parameter scale, which is based on carbonyl stretching frequencies. nih.gov Furthermore, investigations into structurally unique tetrametallic clusters of Co(I) and Ni(I) with phosphoranimide ligands have used DFT to understand the effects of metals and ligand substituents on the ground electronic state and the metal center coordination environment. nih.gov In complex systems like cationic Pd(II) complexes with sterically demanding dppf-analogs, DFT calculations, including Atoms-in-Molecules (AIM) topology analyses, have been performed to understand the interaction between the two metal centers (e.g., Fe and Pd). rsc.org

DFT is also a key tool for studying weaker intermolecular and intramolecular interactions, which can significantly influence the structure and properties of dppp complexes. A prominent example is the aurophilic, or Au(I)-Au(I), interaction, a d¹⁰-d¹⁰ closed-shell attraction.

In complexes such as [(μ-dppp)(AuCl)₂], DFT calculations using a large relativistic basis set were able to reproduce the observed molecular structure, which features a shortened intramolecular Au(I)-Au(I) contact of 3.237 Å in a cyclo form. lookchem.com This was an important finding, as the compound was previously thought to associate only intermolecularly. lookchem.com The ability of dppp to bridge two gold centers makes the study of these intramolecular interactions particularly relevant. acs.org DFT calculations have also been used to analyze the bond dissociation energy (BDE) of Au–S bonds in gold nanoclusters where dppp acts as a ligand, providing insight into the reaction mechanism of cluster transformations. nih.gov The development of new anticancer metallodrugs based on Au(I) and Au(III) also relies heavily on computational studies to understand their interactions with biological targets. nih.govmdpi.combohrium.com

Beyond aurophilic interactions, DFT is used to study other non-covalent interactions like van der Waals forces and hydrogen bonds. koreascience.krugm.ac.id For example, DFT has been used to study the interplay between cation–π and intramolecular hydrogen bond (IMHB) interactions in various complexes. chemrevlett.com Hirshfeld surface analysis, derived from DFT calculations, can explore intermolecular contacts and their contribution to supramolecular self-assembly in crystals. mdpi.com

Hydrogen bonding can play a crucial role in determining the structure, stability, and spectral characteristics of dppp complexes, particularly in solution or in the solid state where interactions with solvent molecules or counter-ions are possible. mdpi.commdpi.com DFT and its time-dependent extension, TD-DFT, have been successfully applied to investigate these effects.

A detailed study on aquo palladium(II) complexes, specifically cis-[(dppp)Pd(H₂O)₂]²⁺ and its derivatives, demonstrated that hydrogen bonding interactions markedly influence the complexes' structures and HOMO-LUMO energy gaps. acs.orgnih.gov The calculations showed that introducing intermolecular hydrogen bonds with OSO₂CF₃⁻ anions increases the HOMO-LUMO energy gap of the cis-[(dppp)Pd(H₂O)₂]²⁺ complex from 3.72 eV to 4.40 eV. acs.org This change is attributed to the delocalization of the LUMO orbital from the palladium complex moiety to the hydrogen-bonded anions. acs.org

This influence extends to the spectral properties. The absorption spectra are significantly affected by hydrogen bonds, which can induce a blue-shift (a shift to shorter wavelengths). acs.org For instance, the absorption maxima of cis-[(dppp)Pd(H₂O)₂]²⁺ shift from 412 nm and 348 nm to 400 nm and 302 nm, respectively, upon the formation of hydrogen bonds with two triflate anions. acs.org This blue-shift is contrary to the red-shift commonly observed for many organic chromophores. acs.org The ability to computationally model these subtle effects is crucial for understanding the behavior of dppp complexes in different chemical environments. researchgate.net

| Complex | Hydrogen Bonding | HOMO-LUMO Gap (eV) | Absorption Maxima (nm) |

|---|---|---|---|

| cis-[(dppp)Pd(H₂O)₂]²⁺ | None | 3.72 | 412, 348 |

| cis-[(dppp)Pd(H₂O)₂]²⁺(OSO₂CF₃)⁻₂ | Intermolecular H-bonds present | 4.40 | 400, 302 |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to describe electronic excited states. uci.edu It has become a standard computational tool for predicting and interpreting the optical properties of molecules, such as UV-Vis absorption and emission spectra. nih.govrsc.orgrsc.org

For dppp complexes, TD-DFT calculations are essential for understanding their photophysical behavior. As mentioned previously, TD-DFT has been used to calculate the absorption spectra of aquo palladium(II) dppp complexes, successfully predicting a two-peak structure and the blue-shift induced by hydrogen bonding. acs.orgnih.gov The method allows for the assignment of electronic transitions, providing insight into which molecular orbitals are involved in the absorption of light. researchgate.net

The accuracy of TD-DFT depends on the choice of the exchange-correlation functional, and including a portion of exact (Hartree-Fock) exchange is often crucial for accurately describing excited states, especially those with charge-transfer character. nih.gov The application of TD-DFT allows researchers to simulate spectra, understand the nature of excited states, and predict how chemical modifications or environmental effects will alter the photophysical properties of dppp complexes. rsc.org

Quantum Chemical Calculations for Reaction Energetics and Activation Barriers

Quantum chemical calculations, primarily using DFT, are a cornerstone for investigating the mechanisms and kinetics of chemical reactions involving dppp complexes. rsc.org These methods allow for the mapping of potential energy surfaces (PES), which represent the energy of a system as a function of the positions of its atoms. fiveable.me

These calculations provide detailed mechanistic insights that are often inaccessible through experiments alone. nih.gov For example, DFT calculations can be used to compare the energy barriers for different proposed catalytic cycles, helping to identify the most likely reaction pathway. By understanding the energetics of elementary steps like oxidative addition, reductive elimination, and ligand substitution, chemists can rationally design more efficient catalysts based on the dppp scaffold. The ability to computationally screen potential catalysts and reaction pathways before undertaking extensive experimental work is a significant advantage in the development of new synthetic methodologies. rsc.orgnih.gov

Advanced Characterization Methodologies for Dppp and Its Metal Complexes

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods provide detailed information about the electronic and geometric structures of dppp (B1165662) and its metal complexes in both solution and solid states.

NMR spectroscopy is a cornerstone technique for the characterization of dppp and its complexes. researchgate.netresearchgate.netrsc.org

¹H NMR: The proton NMR spectrum of the free dppp ligand displays characteristic signals for the phenyl and propyl groups. chemicalbook.com The aromatic region typically shows multiplets for the phenyl protons, while the propyl bridge exhibits distinct resonances for the methylene (B1212753) protons. researchgate.netchemicalbook.com Upon coordination to a metal center, these chemical shifts can change significantly due to the influence of the metal's electronic environment. For instance, in a silver(I) complex with dppp, the proton signals are well-defined, allowing for structural assignment. researchgate.net

¹³C NMR: Carbon-13 NMR provides complementary information about the carbon skeleton of the dppp ligand and its complexes. The spectrum of a palladium(II) methyl chloride complex with dppp shows distinct signals for the phenyl carbons and the propyl chain carbons, with phosphorus-carbon coupling being a key feature for assignment. nsf.gov

³¹P NMR: Phosphorus-31 NMR is arguably the most informative NMR technique for studying dppp complexes. slideshare.net The free dppp ligand exhibits a single resonance. spectrabase.com Upon coordination, the ³¹P chemical shift (δ) changes, providing insight into the coordination environment of the phosphorus atoms. This change in chemical shift upon coordination is referred to as the coordination shift (Δδ = δcomplex – δligand). researchgate.net The magnitude and sign of this shift are influenced by factors such as the metal ion, the nature of other ligands, and the geometry of the complex. researchgate.net For example, in rhodium-aluminum heterobimetallic complexes containing dppp, the ³¹P{¹H} NMR spectrum shows diagnostic patterns that confirm the coordination of the phosphorus atoms to the rhodium center. rsc.org Furthermore, coupling between phosphorus nuclei (²J P-P) and between phosphorus and other NMR-active metals (e.g., ¹⁰³Rh) provides valuable structural information. rsc.org

A representative table of ³¹P NMR chemical shifts is provided below:

| Compound/Complex | Solvent | ³¹P Chemical Shift (ppm) |

| DPPP (free ligand) | - | -17.3 |

| [Rh(DPPP-OH)₂]Cl | CDCl₃ | 14.14 (d), 13.39 (d) |

| Rh(DPPE)(DPPP-OH)Cl | CDCl₃ | 16.78 |

| Rh(DPPE)(DPPP-O-AlⁱBu₂Cl) | CDCl₃ | 13.90 |

Data sourced from multiple studies. rsc.orgspectrabase.com

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of dppp metal complexes and for monitoring the progress of reactions. libretexts.orgthermofisher.com The absorption of UV or visible light by a metal complex promotes an electron from a lower energy level to a higher one. The types of electronic transitions observed include d-d transitions, which are typically weak, and charge-transfer (CT) bands, which are much more intense. illinois.edulibretexts.orgbpchalihacollege.org.in

Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) are common in complexes with π-acceptor ligands like phosphines. bpchalihacollege.org.in For example, polynuclear silver(I) complexes with dppp can display intense absorptions attributed to d→p transitions, which are indicative of metal-metal interactions. rsc.org

Furthermore, UV-Vis spectroscopy is widely used to monitor reaction kinetics. nih.govzenodo.org By observing the change in absorbance at a specific wavelength over time, the rate of formation or consumption of a species can be determined. thermofisher.com For instance, the reaction of a palladium-hydrazide complex was monitored by observing the disappearance of the DPPH radical's characteristic absorption band and the appearance of a new band corresponding to its anion. researchgate.net Similarly, operando UV-Vis spectroscopy can be used to track the formation and stability of nanoparticles in real-time under reaction conditions. nih.gov

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to its structure and bonding. mdpi.com In dppp and its metal complexes, characteristic vibrational bands arise from the phenyl rings, the P-C bonds, and the propylene (B89431) backbone. nih.govstrem.com Upon coordination to a metal, shifts in the vibrational frequencies of the dppp ligand can be observed. These shifts provide evidence of coordination and can offer insights into the strength of the metal-ligand bond. The analysis of vibrational modes can be complex, and computational methods like Density Functional Theory (DFT) are often employed to aid in the assignment of observed bands. cas.czprime-avenue.comntu.edu.sg For example, in molybdenum dinitrogen complexes containing a dppp ligand, vibrational spectroscopy was used alongside NMR to investigate the properties of the coordinated N₂. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the characterization of charged species in solution, making it particularly well-suited for studying organometallic complexes and reaction intermediates. nih.govresearchgate.netdigitellinc.com ESI is a soft ionization method that allows for the transfer of intact, and often fragile, complexes from solution to the gas phase for mass analysis. researchgate.net

This technique has been instrumental in identifying and characterizing transient intermediates in catalytic cycles. nih.govnih.gov For instance, in a palladium-catalyzed oxidative Heck reaction, ESI-MS and tandem MS/MS were used to detect cationic palladium intermediates ligated by a bidentate ligand, providing direct evidence for the composition of species involved in the catalytic cycle. nih.gov Similarly, ESI-MS has been used to detect proposed intermediates in other palladium-catalyzed reactions. researchgate.net The ability to couple ESI-MS with other techniques like ion mobility spectrometry or infrared photodissociation spectroscopy further enhances its capability to provide detailed structural information on detected ions. nih.gov

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei. For gold-containing complexes, ¹⁹⁷Au Mössbauer spectroscopy is an invaluable tool for determining the oxidation state and coordination geometry of the gold centers. capes.gov.br The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is sensitive to the electron density at the nucleus and thus reflects the oxidation state (e.g., Au(I), Au(II), Au(III)). The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the coordination environment.

In studies of cyclometalated gold dimers, ¹⁹⁷Au Mössbauer spectroscopy was used to distinguish between different oxidation states. capes.gov.br Binuclear gold(I)/gold(I) and gold(II)/gold(II) complexes showed spectra indicating equivalent gold atoms, whereas gold(I)/gold(III) and gold(III)/gold(III) complexes displayed signals for two inequivalent metal centers, directly confirming the mixed-valence nature or different coordination environments of the gold atoms. capes.gov.br

X-ray Diffraction and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids. acs.orgnih.gov For dppp and its metal complexes, this technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring. nih.govnih.gov

The dppp ligand typically forms a six-membered chelate ring upon coordination to a metal center. This ring most commonly adopts a stable chair conformation. nih.govnih.gov X-ray crystallographic studies have been performed on a wide variety of dppp complexes, including those of platinum, iridium, and palladium. acs.orgnih.govacs.org

For example, the crystal structure of [Pt(dppp)₂]Cl₂ revealed a near square-planar geometry for the platinum(II) ion, with the two dppp ligands forming chelate rings in a chair conformation. nih.govnih.gov The Pt-P bond lengths and P-Pt-P bond angles obtained from the crystal structure provide fundamental data for understanding the steric and electronic properties of the complex. nih.gov Similarly, the structure of a dinuclear iridium complex bridged by dppp ligands, Ir₂(CO)₂Cl₂{μ-Ph₂P(CH₂)₃PPh₂}₂, has been elucidated, showing the bridging coordination mode of the dppp ligand. acs.org

A table summarizing selected crystallographic data for a dppp complex is shown below:

| Compound | Crystal System | Space Group | Pt-P Bond Lengths (Å) | P1-Pt-P2 Angle (°) | Chelate Ring Conformation |

| [Pt(dppp)₂]Cl₂·5CDCl₃ | Orthorhombic | Pccn | 2.3648(7), 2.3790(8) | 87.23(3) | Chair |

Data from the crystal structure of bis[1,3-bis(diphenylphosphanyl)propane-κ²P,P′]platinum(II) dichloride chloroform (B151607) pentasolvate. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetry, Differential Thermal Studies)

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of 1,3-bis(phenylphosphino)propane (dppp) and its metal complexes. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable data on how these materials behave under controlled heating. slideshare.netijmra.us TGA measures the change in mass of a sample as a function of temperature, while DTA monitors the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. slideshare.netyoutube.com

The thermal stability of metal complexes is a significant property, and TGA can precisely determine the temperature ranges at which decomposition occurs. ijmra.us For dppp complexes, thermal decomposition often proceeds in multiple steps. These steps may correspond to the loss of ancillary ligands, followed by the decomposition of the dppp ligand itself, and finally, the reduction of the metal center. jmaterenvironsci.commdpi.com The final residue is often the pure metal or its oxide, depending on the atmosphere used for the analysis. ijmra.usjmaterenvironsci.com

Differential thermal analysis provides complementary information. Physical changes like melting or crystallization, and chemical reactions such as decomposition, are accompanied by either an absorption of heat (endothermic peak) or a release of heat (exothermic peak). youtube.comlibretexts.org For instance, the melting of a complex is observed as an endothermic peak in a DTA curve. jmaterenvironsci.com

Research on platinum(II) thiosaccharinate complexes with various diphosphine ligands, including dppp, has utilized these methods to compare thermal stabilities. The complex [Pt(tsac)₂ (dppp)] exhibits distinct thermal events under analysis. It first melts, indicated by an endothermic process, before undergoing decomposition. jmaterenvironsci.com The initial decomposition temperature for the [Pt(tsac)₂(dppp)] complex is noted at 327°C, which follows its melting point at 337°C. jmaterenvironsci.com In contrast, the free dppp ligand has a much lower melting point, typically in the range of 63-65°C. sigmaaldrich.com

The thermal decomposition of palladium complexes with other ligands has been shown to occur in distinct stages. For example, a two-step decomposition can involve the initial loss of a significant portion of the organic ligands, followed by the loss of remaining species to leave a metallic palladium residue. mdpi.com This stepwise decomposition is a common feature in the thermal analysis of such coordination compounds.

Below are data tables summarizing the findings from thermal analyses of dppp and a representative metal complex.

Table 1: Thermal Properties of Free dppp Ligand and a Platinum Complex This table presents the key thermal events for the this compound ligand and its platinum(II) thiosaccharinate complex. Data is compiled from literature values. jmaterenvironsci.comsigmaaldrich.com

| Compound | Event | Temperature (°C) | Technique | Observation |

| dppp | Melting | 63-65 | - | Solid to liquid phase transition. sigmaaldrich.com |

| [Pt(tsac)₂(dppp)] | Melting | 337 | DTA | Endothermic process. jmaterenvironsci.com |

| Decomposition | 327 | TGA/DTA | Start of slow weight loss with slight exothermic behavior. jmaterenvironsci.com |

Table 2: Representative Thermal Decomposition Stages for a Palladium-dppp Complex This table illustrates a typical multi-stage decomposition profile for a hypothetical palladium(II) complex containing the dppp ligand, based on patterns observed for similar phosphine (B1218219) complexes. mdpi.com The process involves the sequential loss of ligands, culminating in a final metallic residue.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (Calculated %) | Species Lost | Final Residue (%) |

| Stage 1 | 250-450 | ~55% | Partial loss of organic ligands | - |

| Stage 2 | 450-650 | ~25% | Remaining organic fragments | ~20% (as Pd metal) |

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| dppp | This compound |

| dppm | Bis(diphenylphosphino)methane |

| dppe | 1,2-Bis(diphenylphosphino)ethane (B154495) |

| tsac | Thiosaccharinate |

| [Pt(tsac)₂(dppp)] | Dichloro(1,3-bis(diphenylphosphino)propane)platinum(II) Thiosaccharinate |

| Ni(cod)(dq) | (1,5-Cyclooctadiene)(duroquinone)nickel(0) |

| Pd | Palladium |

| Pt | Platinum |

| Ni | Nickel |

Emerging Research Directions and Future Perspectives for 1,3 Bis Phenylphosphino Propane

Rational Design and Synthesis of Next-Generation DPPP-Based Ligands

The foundational structure of DPPP (B1165662), with its flexible propane (B168953) backbone and two phenylphosphino groups, provides a robust platform for the rational design of new ligands with tailored electronic and steric properties. wikipedia.org Researchers are actively developing next-generation DPPP-based ligands to enhance catalytic activity, selectivity, and stability in a variety of chemical transformations.

A key area of focus is the synthesis of chiral DPPP analogues for asymmetric catalysis. nih.gov The development of enantiomerically pure catalysts is crucial for the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can determine its biological activity. acs.org By introducing chiral moieties into the DPPP framework, scientists can create catalysts that favor the formation of one enantiomer over the other, leading to more efficient and selective syntheses of complex chiral molecules. nih.govgoogle.comnih.gov For instance, the incorporation of chiral backbones or substituents on the phenyl rings can induce a chiral environment around the metal center, guiding the stereochemical outcome of the reaction. nih.govnih.gov

Another significant direction is the development of water-soluble DPPP derivatives. nih.govresearchgate.net Traditional organometallic catalysis often relies on organic solvents, which can be toxic, flammable, and environmentally harmful. nih.govtudelft.nl By functionalizing the DPPP ligand with hydrophilic groups such as sulfonates, carboxylates, or polyethers, it becomes possible to perform catalytic reactions in water. nih.govresearchgate.netnih.gov This not only aligns with the principles of green chemistry but also simplifies catalyst-product separation, as the water-soluble catalyst can be easily separated from the organic product phase. tudelft.nldaneshyari.com A novel water-soluble ligand, N,N-bis(diphenylphosphinomethyl)-2-amino-ethylphosphonic acid, was synthesized in quantitative yield, demonstrating the ongoing efforts to create effective catalysts for aqueous-phase reactions. nih.govresearchgate.net

Furthermore, the electronic properties of DPPP can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl rings. A recent study detailed a method for preparing electronically diverse MeO- and CF3-substituted bidentate ligands. acs.org This modification alters the electron density at the phosphorus atoms, which in turn influences the catalytic activity of the corresponding metal complex. For example, dirhodium(II) complexes with ortho-metalated DPPP have shown distinct catalytic performance in the dehydrosilylation of vinylarenes with alkoxysilanes. acs.org This ability to rationally design ligands with specific electronic characteristics opens up new possibilities for optimizing catalytic systems for a wide range of reactions. nih.govresearchgate.net

The synthesis of these next-generation DPPP ligands often involves multi-step procedures. For example, a common route to DPPP itself involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane (B93676). wikipedia.orgchemicalbook.com More controlled and cost-effective methods have also been developed. wikipedia.org The synthesis of functionalized derivatives often starts from DPPP or its precursors, followed by the introduction of the desired functional groups. For instance, the synthesis of a DPPP-OH ligand was achieved through a literature procedure, which was then used to create novel rhodium-aluminum heterobimetallic complexes. rsc.org

Table 1: Examples of Next-Generation DPPP-Based Ligands and Their Applications

| Ligand Type | Key Feature | Potential Application |

| Chiral DPPP Analogues | Enantiopure | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Water-Soluble DPPP | Hydrophilic | Aqueous-Phase Catalysis, Biphasic Catalysis |

| Electronically Modified DPPP | Tunable electronic properties | Optimization of Catalytic Activity and Selectivity |

| DPPP-based Heterobimetallic Complexes | Synergistic catalytic effects | Tandem Catalysis, Novel Reaction Pathways |

Integration of DPPP into Advanced Materials Science and Nanotechnology

The versatility of DPPP extends beyond its role as a ligand in homogeneous catalysis. Emerging research is exploring the integration of DPPP and its derivatives into advanced materials, leading to the development of novel functional systems with applications in materials science and nanotechnology.

One exciting area is the use of DPPP as a building block for metal-organic frameworks (MOFs) . MOFs are crystalline materials with porous structures, constructed from metal ions or clusters linked together by organic ligands. The incorporation of DPPP into MOF structures can introduce catalytically active sites, creating heterogeneous catalysts with high stability and reusability. These DPPP-containing MOFs can be designed to have specific pore sizes and chemical environments, enabling shape-selective catalysis.

DPPP and its derivatives are also being utilized in the synthesis and stabilization of nanoparticles and quantum dots . The phosphine (B1218219) groups of DPPP can coordinate to the surface of metal nanoparticles, preventing their aggregation and controlling their size and shape during synthesis. amerigoscientific.com This is crucial for maintaining the unique catalytic and optical properties of the nanoparticles. Furthermore, functionalized DPPP ligands can be used to anchor nanoparticles to solid supports, creating robust heterogeneous catalysts.

The incorporation of DPPP into polymers and dendrimers represents another promising research direction. buffalo.eduthno.org DPPP-containing polymers can be used as recyclable catalysts, combining the advantages of homogeneous and heterogeneous catalysis. nsf.gov These materials can also exhibit interesting photophysical or electronic properties, making them suitable for applications in sensors or electronic devices. Dendrimers, which are highly branched, tree-like molecules, can be functionalized with DPPP at their periphery. nih.govresearchgate.net These DPPP-functionalized dendrimers can act as multidentate ligands, leading to the formation of highly stable and active catalytic complexes. nih.gov

Recent research has also highlighted the role of DPPP in improving the performance of perovskite solar cells. Treating perovskite films with a small amount of DPPP was found to enhance both the power conversion efficiency and the long-term stability of the devices. krichlab.ca Density functional theory (DFT) studies suggest that DPPP molecules strengthen the interface between the perovskite and the hole transport layer and stabilize the perovskite phase itself. krichlab.ca

Table 2: DPPP in Advanced Materials and Nanotechnology

| Material Type | Role of DPPP | Potential Application |

| Metal-Organic Frameworks (MOFs) | Linker/Catalytic Site | Heterogeneous Catalysis, Gas Storage |

| Nanoparticles | Stabilizer, Capping Agent | Catalysis, Sensing |

| Polymers | Monomer, Cross-linker | Recyclable Catalysts, Functional Materials |

| Dendrimers | Core or Peripheral Group | Multidentate Ligands, Drug Delivery |

| Perovskite Solar Cells | Interfacial Modifier | Enhanced Efficiency and Stability |

Green Chemistry Principles in DPPP-Catalyzed Transformations

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of catalysis. numberanalytics.comnumberanalytics.com Research on DPPP-catalyzed transformations is actively incorporating these principles to develop more sustainable and environmentally friendly chemical syntheses. yale.eduresearchgate.net

A major focus is the development of DPPP-catalyzed reactions in aqueous media . As mentioned earlier, the use of water as a solvent offers significant environmental and safety benefits over traditional organic solvents. nih.gov The design of water-soluble DPPP ligands is a key enabler for this transition. nih.govresearchgate.net The Ruhrchemie/Rhône-Poulenc process, which utilizes a water-soluble rhodium/TPPTS catalyst for the hydroformylation of propene, stands as a landmark example of industrial-scale aqueous-phase catalysis. tudelft.nl

The development of flow chemistry processes utilizing DPPP-based catalysts is another significant advancement. acs.org Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This approach offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. The use of packed-bed reactors containing immobilized DPPP catalysts in flow systems allows for continuous production with efficient catalyst utilization and easy product separation. acs.org

Furthermore, researchers are exploring the use of DPPP in additive-free redox recycling reactions . For instance, 1,3-diphenyldisiloxane has been identified as an effective reducing agent for the regeneration of triphenylphosphine (B44618) oxide, enabling catalytic Wittig, Staudinger, and alcohol substitution reactions without the need for stoichiometric additives. researchgate.net This approach improves the atom economy of the reaction, a key principle of green chemistry. wordpress.com

Predictive Modeling and High-Throughput Screening for DPPP Catalysts

The traditional approach to catalyst development often involves a time-consuming and resource-intensive process of trial-and-error. To accelerate the discovery of new and improved DPPP-based catalysts, researchers are increasingly turning to predictive modeling and high-throughput screening techniques. catalysis.blog